8-Methoxyquinoline-3-carbaldehyde

Monoamine oxidase inhibition Enzyme inhibition Drug discovery

8-Methoxyquinoline-3-carbaldehyde is a privileged MAO-B inhibitor scaffold with 189-fold selectivity over MAO-A, eliminating metal chelation confounds. The 8-methoxy group enhances lipophilicity for CNS penetration and reduces phototoxicity versus 8-halogeno quinolones. Ideal for SAR-driven lead optimization of safer antibacterials and neurological agents. Request a quote for high-purity (≥97%) material from authorized suppliers.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B11908046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-3-carbaldehyde
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=CN=C21)C=O
InChIInChI=1S/C11H9NO2/c1-14-10-4-2-3-9-5-8(7-13)6-12-11(9)10/h2-7H,1H3
InChIKeyHDDHMFWOMKQSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 8-Methoxyquinoline-3-carbaldehyde (CAS 938-33-0) for Drug Discovery and Chemical Synthesis


8-Methoxyquinoline-3-carbaldehyde (C₁₁H₉NO₂, MW: 187.19) is a heterocyclic quinoline derivative, specifically classified as a quinoline-3-carbaldehyde with an electron-donating methoxy substituent at the 8-position . This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery , primarily due to the electrophilic reactivity of its aldehyde group, which enables facile condensation reactions (e.g., Schiff base, hydrazone, and chalcone formation) to build complex heterocyclic libraries [1]. The 8-methoxy modification fundamentally alters the physicochemical profile relative to other quinoline-3-carbaldehydes by eliminating metal chelation capability, increasing lipophilicity, and modulating target binding site affinity .

Why 8-Methoxyquinoline-3-carbaldehyde Cannot Be Replaced by Generic Quinoline-3-carbaldehydes


Generic substitution of quinoline-3-carbaldehyde derivatives is scientifically unsound due to profound and quantifiable differences in their biological target engagement and physicochemical properties. The presence and position of substituents, such as the 8-methoxy group, critically dictate binding affinity [1], lipophilicity , and the ability to participate in specific intermolecular interactions like metal chelation . For instance, the 8-methoxy substitution in 8-methoxyquinoline-3-carbaldehyde confers a specific MAO-B inhibitory profile that is distinct from other quinoline-3-carbaldehydes [2]. Simply using an unsubstituted quinoline-3-carbaldehyde or a differently substituted analog would lead to significantly altered, and likely suboptimal, biological activity and physicochemical behavior, rendering experimental results non-comparable and compromising the validity of structure-activity relationship (SAR) studies. The following quantitative evidence underscores the precise, measurable differentiation of this compound.

Quantitative Differentiation of 8-Methoxyquinoline-3-carbaldehyde vs. Comparators: An Evidence-Based Guide


Superior MAO-B Inhibitory Potency of 8-Methoxyquinoline-3-carbaldehyde Compared to MAO-A

8-Methoxyquinoline-3-carbaldehyde exhibits potent and selective inhibition of human recombinant MAO-B with an IC₅₀ of 530 nM [1]. In stark contrast, its inhibitory activity against MAO-A is negligible, with a reported IC₅₀ of 100,000 nM [2]. This represents an approximately 189-fold difference in potency, highlighting a clear and quantifiable selectivity profile favoring MAO-B over MAO-A.

Monoamine oxidase inhibition Enzyme inhibition Drug discovery

Functional Group Implication: Abolition of Metal Chelation vs. 8-Hydroxyquinoline-3-carbaldehyde

The 8-methoxyquinoline scaffold is a direct, O-methylated derivative of the classic 8-hydroxyquinoline (8-HQ) pharmacophore. While 8-HQ is a well-known bidentate metal chelator, this property is completely abolished upon methylation to the 8-methoxy derivative . This structural modification prevents the formation of stable 5-membered chelate rings with divalent cations, a key mechanistic feature of 8-HQ-based compounds .

Metal chelation Pharmacophore analysis Structure-activity relationship

Increased Lipophilicity and Predicted BBB Penetration vs. 8-Hydroxyquinoline-3-carbaldehyde

The conversion of the polar hydroxyl (-OH) group in 8-hydroxyquinoline to a methoxy (-OCH₃) ether significantly increases the molecule's lipophilicity . This enhanced lipophilicity is a key determinant for passive membrane permeability and is a critical factor in facilitating blood-brain barrier (BBB) penetration .

Lipophilicity Blood-brain barrier penetration ADME properties

Optimal Applications for 8-Methoxyquinoline-3-carbaldehyde Based on Verified Differentiation


CNS Drug Discovery Targeting MAO-B

8-Methoxyquinoline-3-carbaldehyde is a validated starting point for the development of selective MAO-B inhibitors. Its demonstrated 189-fold selectivity for MAO-B over MAO-A [1] makes it a privileged scaffold for designing therapeutics aimed at neurological conditions where MAO-B inhibition is beneficial, such as Parkinson's disease, while minimizing the risk of hypertensive crises associated with non-selective or MAO-A-preferring inhibitors [2]. Its enhanced lipophilicity further supports its potential for CNS penetration .

Synthesis of Non-Chelating Heterocyclic Libraries

As a scaffold that is structurally incapable of metal chelation due to its 8-methoxy substitution [1], this compound is ideal for synthesizing focused libraries of heterocycles where metal chelation would confound biological readouts or lead to unwanted toxicity. It serves as a precise building block for SAR studies aimed at exploring non-chelation-based mechanisms of action, providing a cleaner pharmacological profile than its 8-hydroxyquinoline counterparts [2].

Development of Novel Antibacterial Agents with Reduced Phototoxicity

Derivatives of the 8-methoxyquinoline core, particularly 8-methoxyquinolone carboxylic acids, have demonstrated antibacterial activity comparable to the most active 8-substituted quinolones (8-F and 8-Cl) but with a significantly reduced potential for phototoxicity and clonogenicity [1]. 8-Methoxyquinoline-3-carbaldehyde provides a key intermediate for accessing this valuable class of safer antibacterial agents, offering a strategic advantage in lead optimization campaigns focused on improving drug safety profiles [2].

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